2-Pyridinamine, 4-ethyl-N-(4-ethyl-2-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinamine, 4-ethyl-N-(4-ethyl-2-pyridinyl)- is a compound belonging to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Vorbereitungsmethoden
The synthesis of 2-Pyridinamine, 4-ethyl-N-(4-ethyl-2-pyridinyl)- can be achieved through various synthetic routes. One common method involves the alkylation of 2-pyridinamine with ethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine group, followed by the addition of ethyl halides to introduce the ethyl groups . Industrial production methods may involve continuous flow reactors to optimize reaction conditions and improve yield .
Analyse Chemischer Reaktionen
2-Pyridinamine, 4-ethyl-N-(4-ethyl-2-pyridinyl)- undergoes several types of chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2-Pyridinamine, 4-ethyl-N-(4-ethyl-2-pyridinyl)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Pyridinamine, 4-ethyl-N-(4-ethyl-2-pyridinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
2-Pyridinamine, 4-ethyl-N-(4-ethyl-2-pyridinyl)- can be compared with other pyridine derivatives such as:
4-Ethyl-2-pyridinamine: Similar in structure but lacks the additional ethyl group on the nitrogen atom.
N,N-dimethyl-4-(2-(4-piperidinyl)ethyl)-2-pyridinamine: Contains a piperidine ring, making it structurally different and potentially leading to different biological activities.
Benzenamine, 4-[2-(2-pyridinyl)ethyl]-: Contains a benzene ring, which can significantly alter its chemical properties and applications.
Eigenschaften
CAS-Nummer |
543741-88-4 |
---|---|
Molekularformel |
C14H17N3 |
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
4-ethyl-N-(4-ethylpyridin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C14H17N3/c1-3-11-5-7-15-13(9-11)17-14-10-12(4-2)6-8-16-14/h5-10H,3-4H2,1-2H3,(H,15,16,17) |
InChI-Schlüssel |
DTRVLYJQRHRRND-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=NC=C1)NC2=NC=CC(=C2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.